Methyl 2-[2-(4-bromobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[2-(4-bromobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The presence of bromine, fluorine, and benzothiazole moieties in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(4-bromobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Core: This step involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4-bromobenzoyl chloride, under acidic conditions to form the benzothiazole core.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI).
Formation of the Imino Group: The imino group is typically formed by reacting the benzothiazole derivative with an appropriate amine or imine precursor.
Esterification: The final step involves esterification with methyl acetate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the imino group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzoyl group can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Oxidized benzothiazole derivatives.
Reduction: Reduced imino derivatives.
Substitution: Substituted benzoyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, Methyl 2-[2-(4-bromobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound is of interest due to its potential antimicrobial and anticancer properties. The presence of the benzothiazole ring, along with bromine and fluorine atoms, suggests that it may interact with biological targets in a unique manner, leading to significant biological activity.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure allows it to interact with various enzymes and receptors, making it a promising lead compound for the development of new therapeutic agents.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of fluorine and benzothiazole moieties.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(4-bromobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole ring can intercalate with DNA, while the bromine and fluorine atoms can form halogen bonds with biological macromolecules, leading to inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[2-(4-chlorobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate
- Methyl 2-[2-(4-methylbenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate
- Methyl 2-[2-(4-nitrobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate
Uniqueness
Compared to similar compounds, Methyl 2-[2-(4-bromobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which is not possible with other substituents like chlorine or methyl groups, potentially leading to different biological interactions and properties.
Properties
IUPAC Name |
methyl 2-[2-(4-bromobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFN2O3S/c1-24-15(22)9-21-13-7-6-12(19)8-14(13)25-17(21)20-16(23)10-2-4-11(18)5-3-10/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJJPBPAYCEVIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.